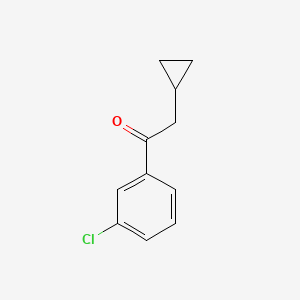

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

描述

属性

IUPAC Name |

1-(3-chlorophenyl)-2-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKABJVNDVNOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one typically involves the reaction of 3-chlorobenzaldehyde with cyclopropylmethyl ketone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ketone product. Common reagents used in this synthesis include acids like hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction rate. The use of advanced purification techniques, including distillation and recrystallization, ensures the high purity of the final product.

化学反应分析

Types of Reactions

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Key Reactions

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The ketone group can be reduced to form alcohols.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one serves as a valuable intermediate in organic synthesis and has several notable applications:

Chemistry

- Building Block : It is utilized as a building block in the synthesis of more complex organic molecules. This includes its role in creating various derivatives that can have different biological activities.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, making it relevant in drug development. For instance, studies have shown its interaction with neuraminidase, a target for antiviral drugs .

- Receptor Binding Studies : Research is ongoing to explore how this compound binds to various biological receptors, which could lead to therapeutic applications.

Case Study 1: Neuraminidase Inhibition

In a study focusing on acyl oseltamivir analogues, this compound was identified as a potent inhibitor of neuraminidase, which is crucial in the treatment of influenza. The research highlighted its structural modifications that enhance binding affinity and efficacy against viral targets .

Case Study 2: Synthesis of Complex Molecules

Research has demonstrated the use of this compound in synthesizing derivatives that exhibit unique pharmacological properties. For example, through Claisen condensation reactions, various substituted pyrazoles were synthesized, showcasing the versatility of this compound in creating biologically active molecules .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Cyclopropyl group with chlorophenyl moiety | Enzyme inhibition, receptor binding |

| 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Similar cyclopropyl structure with different phenyl substitution | Intermediate for fungicides |

| 1-(3-Chloro-phenyl)-2-cyclopropyl-2-propanol | Alcohol variant showcasing different functional group | Potentially different reactivity patterns |

作用机制

The mechanism by which 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Key Observations :

- Functional Groups: The absence of an amino group in the target compound contrasts with bupropion and 3-CMC, which have tertiary and secondary amines, respectively. This difference critically impacts pharmacological activity; bupropion inhibits norepinephrine/dopamine reuptake, while the target compound lacks known neuroactivity .

- Cyclopropane Effects: The cyclopropane ring in the target compound introduces angle strain, enhancing reactivity toward ring-opening reactions compared to non-cyclic analogs like 3-CMC .

Pharmacological Profiles

- Bupropion Hydrochloride: A clinically approved antidepressant with a half-life of ~21 hours. Its tert-butylamino group facilitates salt formation (e.g., hydrochloride) for improved bioavailability .

- 3-CMC: A cathinone derivative acting as a dopamine/norepinephrine reuptake inhibitor, with stimulant effects akin to amphetamines. The methylamino group is essential for its psychoactivity .

- Target Compound: No documented therapeutic activity, likely due to the absence of amino substituents. Its utility lies in synthetic pathways, such as Friedel-Crafts acylation, to introduce cyclopropane motifs into larger molecules .

Stability and Reactivity

- Thermal Stability : The cyclopropane ring in the target compound is prone to ring-opening under acidic or oxidative conditions, unlike bupropion’s stable tertiary amine structure .

- Ketone Reactivity: The carbonyl group in the target compound participates in nucleophilic additions, contrasting with bupropion’s ketone, which is sterically shielded by the bulky tert-butylamino group .

生物活性

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one, also known as a cyclopropyl ketone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

- Molecular Formula : C11H11ClO

- CAS Number : 1425367-32-3

The primary biological activity of this compound involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of both the dopaminergic and noradrenergic pathways, which are crucial for mood regulation and cognitive functions. This compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Dopamine Reuptake Inhibition | Enhances dopaminergic signaling by preventing dopamine reabsorption. |

| Norepinephrine Reuptake Inhibition | Increases norepinephrine levels, potentially improving mood and alertness. |

| Antidepressant Potential | Suggested efficacy in animal models for depression treatment. |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Effects : A study demonstrated that administration of this compound in rodent models resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The compound exhibited a dose-dependent response, indicating its potential as an antidepressant agent .

- Neurotransmitter Modulation : Research indicated that this compound selectively inhibited the reuptake transporters for dopamine and norepinephrine more effectively than traditional stimulants like cocaine. This suggests a unique profile that may lead to fewer side effects associated with stimulant abuse .

- Safety and Toxicology : Toxicological assessments showed that while the compound is effective at enhancing neurotransmitter levels, it also requires careful monitoring due to potential side effects such as increased heart rate and anxiety at higher doses .

Comparative Analysis

When compared to similar compounds, such as other cyclopropyl ketones or known antidepressants, this compound exhibits distinct pharmacological properties:

| Compound | Dopamine Activity | Norepinephrine Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Unique structure may confer distinct properties |

| Cocaine | High | Moderate | Known for high abuse potential |

| Bupropion | Moderate | Moderate | Primarily used as an antidepressant |

常见问题

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via Friedel-Crafts acylation , where cyclopropane-containing acyl chlorides react with 3-chlorobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Key parameters include:

- Temperature control : Maintaining sub-zero temperatures (-10°C to -20°C) to minimize side reactions like over-acylation or ring-opening of the cyclopropane moiety .

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic aromatic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from byproducts such as di-acylated derivatives or chlorinated impurities .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assignments focus on the cyclopropyl methylene protons (δ 0.8–1.5 ppm, multiplet) and the ketone carbonyl (δ 200–210 ppm in ¹³C) .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone group .

- Crystallography :

- X-ray diffraction : SHELXL () refines crystal structures, resolving bond angles and torsional strain in the cyclopropane ring. ORTEP-3 () visualizes molecular packing and hydrogen-bonding networks .

Q. What are the common impurities formed during synthesis, and how are they identified?

- Byproducts :

- Di-aryl ketones : Result from over-acylation; detected via HPLC-MS (retention time shifts) .

- Cyclopropane ring-opened products : Identified by NMR (loss of characteristic cyclopropyl proton splitting) .

- Mitigation : Optimize stoichiometry (limiting acyl chloride) and use low-temperature quenching .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in the compound’s reactivity?

- Case Example : Discrepancies in hydrogen-bonding patterns between DFT calculations (e.g., Gaussian) and crystallographic data may arise from solvent effects or crystal packing forces.

- Methodology :

- Perform periodic boundary condition (PBC) simulations to model crystal environments .

- Compare Hirshfeld surface analysis (using CrystalExplorer) with computed electrostatic potentials to validate intermolecular interactions .

Q. What strategies optimize the compound’s use in multi-step syntheses of pharmacologically active molecules?

- Functionalization :

- Ketone reduction : Use NaBH₄/CeCl₃ to yield secondary alcohols for further derivatization .

- Cross-coupling : Suzuki-Miyaura reactions on the chlorophenyl ring introduce aryl/heteroaryl groups (Pd catalysts, microwave-assisted conditions) .

- Application : The cyclopropane moiety enhances metabolic stability in drug candidates, making it a key intermediate in protease inhibitors .

Q. How do steric and electronic effects influence its participation in cycloaddition reactions?

- Steric effects : The cyclopropane ring’s rigidity restricts approach angles in [2+2] photocycloadditions, favoring endo transition states.

- Electronic effects : The electron-withdrawing Cl substituent deactivates the aryl ring, directing electrophiles to the para position.

- Experimental Design :

- Use DFT calculations (B3LYP/6-31G)* to map frontier molecular orbitals (FMOs) and predict regioselectivity .

- Validate with kinetic studies (NMR monitoring) under varying light intensities .

Q. What crystallographic software and metrics are critical for analyzing its molecular packing?

- Tools :

- SHELXL : For refining high-resolution structures, especially resolving disorder in cyclopropane groups .

- Mercury CSD : To analyze π-stacking interactions and halogen bonding (Cl···O contacts) .

- Metrics :

- Torsion angles : Cyclopropane C-C-C angles (~60°) versus ideal 60° to assess strain .

- Packing coefficients : Calculate using PLATON to evaluate crystal density .

Q. How can researchers design experiments to study its metabolic pathways in biological systems?

- In vitro models :

- Microsomal assays : Incubate with liver microsomes (CYP450 enzymes) and monitor metabolites via LC-HRMS .

- Isotope labeling : Synthesize ¹³C-labeled analogs to trace metabolic cleavage of the cyclopropane ring .

- Data interpretation : Use Mass Frontier software to fragment spectral data and propose metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。